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Compound of Interest

Compound Name: Vanillin isobutyrate

Cat. No.: B1584189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vanillin isobutyrate (CAS No. 20665-85-4) is a synthetic flavoring and fragrance ingredient

prized for its complex and desirable sensory characteristics. As an ester of vanillin, it offers a

unique aromatic profile that finds extensive application in the food, beverage, fragrance, and

pharmaceutical industries. This technical guide provides a comprehensive overview of the

organoleptic properties of vanillin isobutyrate, including its detailed aroma and flavor profile,

relevant physicochemical data, and the underlying biochemical pathways governing its

perception. Furthermore, this document outlines standardized methodologies for its sensory

evaluation, providing a framework for reproducible and comparative analysis.

Physicochemical Properties
A summary of the key physicochemical properties of vanillin isobutyrate is presented in Table

1. These properties are crucial for its application in various formulations and for understanding

its behavior during processing and storage.
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Property Value Reference

Synonyms
Isobutavan, 4-Formyl-2-

methoxyphenyl isobutyrate
[1]

Molecular Formula C₁₂H₁₄O₄ [1]

Molecular Weight 222.24 g/mol [1]

Appearance
White to off-white solid or

colorless to pale yellow liquid
[1][2]

Odor
Sweet, creamy, vanilla-like with

fruity and caramel notes
[3]

Taste Sweet, vanilla-like [4]

Purity 96-98% [2]

Boiling Point 312.9 ± 27.0 °C (Predicted) [3]

Flash Point >100 °C [2]

Solubility
Soluble in alcohol and organic

solvents; Insoluble in water
[2][4]

Density 1.12 g/mL at 25 °C [3]

Refractive Index n20/D 1.524 [3]

Organoleptic Profile
Vanillin isobutyrate possesses a multifaceted organoleptic profile characterized by a

dominant sweet, creamy, and vanilla-like aroma and taste. Its sensory characteristics are often

described as richer and more complex than vanillin, with additional nuanced notes.

Aroma Profile
The aroma of vanillin isobutyrate is predominantly sweet and creamy with a strong vanilla

character.[3] It is also described as having fruity and caramel undertones.[3] Some sources

also note a chocolate-like nuance. This complexity makes it a versatile ingredient in both flavor

and fragrance applications.
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Flavor Profile
The taste of vanillin isobutyrate is primarily sweet and vanilla-like.[4] It is used in a variety of

food products to impart a rich, creamy vanilla flavor.

Due to the limited availability of public, quantitative sensory panel data for vanillin isobutyrate,

Table 2 presents an illustrative flavor profile with hypothetical intensity ratings on a 10-point

scale. This serves as a representative example for researchers looking to conduct their own

sensory evaluations.

Attribute Intensity (1-10) Description

Sweet 8 Clean, sugary sweetness

Vanilla 9
Dominant, rich, and creamy

vanilla character

Creamy 7
Smooth, dairy-like mouthfeel

and aroma

Fruity 4
Subtle notes of ripe, cooked

fruit

Caramel 3
Light, toasted sugar and

buttery notes

Chocolate 2
Faint cocoa or white chocolate

undertones

Powdery 2 A slight, dry, powdery finish

Sensory Perception: Signaling Pathways
The perception of vanillin isobutyrate's flavor and aroma is a complex process involving

interactions with specific receptors in the gustatory and olfactory systems.

Gustatory (Taste) Signaling Pathway
The sweet taste of vanillin isobutyrate is primarily mediated by the T1R2/T1R3 G-protein-

coupled receptor (GPCR) found in taste receptor cells on the tongue.[5][6][7] The binding of
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sweet compounds to this receptor initiates an intracellular signaling cascade.

Taste Receptor Cell

Sweet Molecule
(e.g., Vanillin Isobutyrate)

T1R2/T1R3 Receptor
(GPCR)

Binds to G-protein (Gustducin)Activates Phospholipase C
(PLC)

Activates IP3Generates Endoplasmic ReticulumActs on
Releases Ca²⁺

TRPM5 Channel
Opens

Cell DepolarizationCauses ATP ReleaseTriggers Nerve Impulse to BrainInitiates

Click to download full resolution via product page

Sweet Taste Signaling Pathway

Olfactory (Smell) Signaling Pathway
The aroma of vanillin isobutyrate is detected by olfactory receptor neurons in the nasal cavity.

Odorant molecules bind to specific olfactory receptors (ORs), which are also a type of GPCR.

[8] This binding event triggers a signaling cascade that leads to the perception of smell.

Olfactory Receptor Neuron

Odorant Molecule
(Vanillin Isobutyrate)

Olfactory Receptor
(GPCR)
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Allows
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Causes

Action Potential to BrainGenerates
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Olfactory Signaling Pathway

Experimental Protocols for Sensory Evaluation
Standardized sensory evaluation is critical for obtaining reliable and comparable data on the

organoleptic properties of vanillin isobutyrate. Descriptive analysis is a suitable method for

this purpose.[9][10]

Panelist Selection and Training
A panel of 8-12 individuals should be selected based on their sensory acuity, ability to describe

sensations, and availability. Panelists should undergo training to familiarize themselves with the

aroma and flavor profile of vanillin and related compounds. Reference standards for key

attributes (e.g., sweet, vanilla, creamy, fruity) should be provided.

Sample Preparation
Vanillin isobutyrate should be dissolved in a neutral carrier, such as mineral oil for aroma

evaluation or a 5% sugar solution for flavor evaluation, at various concentrations. Samples
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should be presented in coded, identical containers to prevent bias.

Evaluation Procedure
A quantitative descriptive analysis (QDA) method is recommended.[11] Panelists should

evaluate the samples individually in a controlled environment with proper lighting and

ventilation. They should rate the intensity of each identified attribute on a structured scale (e.g.,

a 15-point numerical scale).

Data Analysis
The data collected from the sensory panel should be statistically analyzed to determine the

mean intensity ratings for each attribute. Analysis of variance (ANOVA) can be used to assess

significant differences between samples.

Experimental Workflow
The following diagram illustrates a typical workflow for the sensory evaluation of vanillin
isobutyrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.foodresearchlab.com/blog/rte-rtc/sensory-evaluation-methods-for-food-and-beverage-products/
https://www.benchchem.com/product/b1584189?utm_src=pdf-body
https://www.benchchem.com/product/b1584189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensory Evaluation Workflow
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Sensory Evaluation Workflow

Conclusion
Vanillin isobutyrate is a valuable ingredient with a complex and desirable organoleptic profile.

Its rich, creamy, and sweet vanilla character, complemented by fruity and caramel notes,

makes it suitable for a wide range of applications. Understanding its physicochemical

properties, the biochemical basis of its perception, and standardized methods for its sensory

evaluation is essential for its effective utilization in research, product development, and quality

control. This technical guide provides a foundational resource for professionals working with

this important flavor and fragrance compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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